molecular formula C13H14O5 B1294992 Dimethyl (p-methoxybenzylidene)malonate CAS No. 7443-25-6

Dimethyl (p-methoxybenzylidene)malonate

Cat. No. B1294992
CAS RN: 7443-25-6
M. Wt: 250.25 g/mol
InChI Key: JMFYZMAVUHNCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (p-methoxybenzylidene)malonate is an organic carboxylic acid ester . It is also known as 1,3-dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate . It is mainly used as an ultraviolet absorber .


Synthesis Analysis

The synthesis of arylidene and alkylidene malonates, which includes dimethyl (p-methoxybenzylidene)malonate, can be catalyzed using mesoporous poly-melamine–formaldehyde . The condensation reaction was conducted through a ball milling process as a non-conventional procedure and a greener methodology at room temperature under solvent-free conditions .


Molecular Structure Analysis

The molecular formula of Dimethyl (p-methoxybenzylidene)malonate is C13H14O5 . Its average mass is 250.247 Da and its monoisotopic mass is 250.084122 Da .


Physical And Chemical Properties Analysis

Dimethyl (p-methoxybenzylidene)malonate has a density of 1.2±0.1 g/cm3, a boiling point of 335.5±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 66.1±0.3 cm3, a polar surface area of 62 Å2, and a molar volume of 210.7±3.0 cm3 .

Scientific Research Applications

Synthesis and Structural Applications

Dimethyl (p-methoxybenzylidene)malonate and its derivatives have been extensively studied in the field of organic synthesis. Tetere et al. (2011) explored reactions of methoxybenzylidene derivatives with nucleophilic reagents, leading to the preparation of various structural blocks like 1,2-bis(methoxybenzylidene)hydrazines, amides, and hydrazides. These compounds are significant in synthesizing diverse structures based on methoxybenzylidene-malonic acid (Tetere, Rāviņa, Rijkure, & Zicāne, 2011). Similarly, Cookson et al. (1967) described the formation of complex structures like pentamethoxycarbonylcyclopentadienide anion and tetramethoxycarbonylcyclopentadienone through reactions of dimethyl malonate derivatives (Cookson, Henstock, Hudec, & Whitear, 1967).

Anticancer Research

In the field of medical research, particularly in cancer therapy, dimethyl (p-methoxybenzylidene)malonate shows potential. A study conducted by Taupiqurrohman et al. (2022) demonstrated the anticancer potency of this compound found in Kombucha, using in-silico methods like molecular docking and ADMET testing (Taupiqurrohman, Rezaldi, Amalia, & Suryani, 2022).

Safety And Hazards

Dimethyl (p-methoxybenzylidene)malonate is combustible and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

dimethyl 2-[(4-methoxyphenyl)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-10-6-4-9(5-7-10)8-11(12(14)17-2)13(15)18-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYZMAVUHNCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042328
Record name Dimethyl (p-methoxybenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl (p-methoxybenzylidene)malonate

CAS RN

7443-25-6
Record name 1,3-Dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7443-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl (p-methoxybenzylidene)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyasorb UV 1988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 2-[(4-methoxyphenyl)methylene]-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl (p-methoxybenzylidene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (p-methoxybenzylidene)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL (P-METHOXYBENZYLIDENE)MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXO4D73WEH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (p-methoxybenzylidene)malonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (p-methoxybenzylidene)malonate
Reactant of Route 3
Reactant of Route 3
Dimethyl (p-methoxybenzylidene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.